Ticarcillin

Catalog No.
S545344
CAS No.
34787-01-4
M.F
C15H16N2O6S2
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticarcillin

CAS Number

34787-01-4

Product Name

Ticarcillin

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C15H16N2O6S2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7-,8-,9+,12-/m1/s1

InChI Key

OHKOGUYZJXTSFX-KZFFXBSXSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Solubility

7.16e-02 g/L

Synonyms

BRL 2288, BRL-2288, BRL2288, Disodium, Ticarcillin, Tarcil, Ticar, Ticarcillin, Ticarcillin Disodium, Ticarpen, Ticillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C

Description

The exact mass of the compound Ticarcillin is 384.045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Selective Agent in Culture Media

Ticarcillin acts as a selective agent when incorporated into culture media []. Due to its broad-spectrum antibiotic properties, it inhibits the growth of a wide range of bacteria. This allows researchers to create a selective environment that favors the growth of specific desired organisms. For instance, ticarcillin can be added to media to enrich for fungal cultures by eliminating unwanted bacterial contaminants [].

Studying Bacterial Resistance Mechanisms

The rise of antibiotic resistance is a major concern in healthcare. Researchers utilize ticarcillin to study how bacteria develop resistance mechanisms against this class of antibiotics. By exposing bacterial cultures to ticarcillin and observing their response, scientists can gain insights into the genetic mutations or enzymatic pathways that bacteria employ to evade the drug's effects [].

Evaluating Efficacy of New Antimicrobial Compounds

The development of novel antibiotics is crucial for combating emerging bacterial threats. Ticarcillin serves as a benchmark antibiotic in studies evaluating the efficacy of new antimicrobial compounds. Researchers can compare the inhibitory activity of the new compound against various bacterial strains with that of ticarcillin to assess its potential effectiveness as a future therapeutic agent [].

Isolation and Identification of Specific Bacterial Species

Ticarcillin's selective action can be exploited to isolate and identify specific bacterial species. By incorporating ticarcillin into a culture medium designed to target unwanted bacteria, researchers can enrich for and isolate the desired bacterial strain. This approach facilitates further characterization and identification of the isolated bacteria for various research purposes [].

Ticarcillin is a semisynthetic antibiotic belonging to the beta-lactam class, specifically classified as a carboxypenicillin. Its chemical formula is C15H16N2O6S2C_{15}H_{16}N_{2}O_{6}S_{2}, and it is primarily used to treat infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often administered in combination with clavulanate potassium, marketed under the name Timentin, to enhance its efficacy against beta-lactamase-producing bacteria .

Ticarcillin exhibits a broad spectrum of bactericidal activity against various gram-positive and gram-negative bacteria. Its primary targets include:

  • Gram-negative bacteria: Notably effective against Pseudomonas aeruginosa.
  • Gram-positive bacteria: Limited effectiveness; often combined with other antibiotics for comprehensive coverage.

The antibiotic is not absorbed through the gastrointestinal tract and must be administered intravenously or intramuscularly . Its half-life is approximately 1.1 hours, requiring multiple doses for sustained therapeutic effects .

The synthesis of ticarcillin typically begins with 6-Aminopenicillanic acid (6-APA), a common precursor in penicillin derivatives. One notable synthesis route involves:

  • Formation of Monobenzyl Ester: The monobenzyl ester of 3-thienylmalonic acid is created.
  • Acid Chloride Conversion: This ester is converted into an acid chloride using thionyl chloride.
  • Condensation Reaction: The acid chloride is then reacted with 6-Aminopenicillanic acid.
  • Hydrogenolysis: Finally, hydrogenolysis using palladium on carbon completes the synthesis, yielding ticarcillin .

Ticarcillin is primarily used in clinical settings for:

  • Treating infections: Particularly effective against serious infections caused by susceptible gram-negative bacteria.
  • Molecular biology: Employed as an alternative to ampicillin in bacterial transformation experiments to prevent satellite colony formation .
  • Plant biology: Utilized to eliminate Agrobacterium, which plays a role in gene delivery to plant cells .

Ticarcillin's interactions primarily involve its combination with clavulanate potassium, which serves as a beta-lactamase inhibitor. This combination enhances its effectiveness against resistant strains of bacteria that produce beta-lactamases . Additionally, ticarcillin may interact with other medications metabolized by renal pathways due to its renal excretion profile.

Ticarcillin shares structural and functional similarities with other beta-lactam antibiotics. Below are several comparable compounds:

Compound NameClassSpectrum of ActivityUnique Features
PenicillinBeta-lactamPrimarily gram-positiveFirst discovered antibiotic; highly effective against streptococci.
CarbenicillinCarboxypenicillinGram-negative (limited)Less effective than ticarcillin; used mainly for urinary tract infections.
AmpicillinAminopenicillinBroad spectrumEffective against both gram-positive and some gram-negative bacteria; orally bioavailable.
PiperacillinUreidopenicillinBroad spectrumEnhanced activity against Pseudomonas; often combined with tazobactam.
CephalosporinsCephalosporinBroad spectrumGenerally more resistant to beta-lactamases than penicillins.

Ticarcillin's unique feature lies in its enhanced activity against certain resistant gram-negative pathogens while being less stable than its counterparts when exposed to beta-lactamases .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

384.04497858 g/mol

Monoisotopic Mass

384.04497858 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F93UJX4SWT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial infections.

Livertox Summary

Ticarcillin is an extended-spectrum carboxypenicillin antibiotic and is used to treat moderate-to-severe infections due to susceptible organisms. Ticarcillin has been linked with idiosyncratic liver injury, but only rarely and as isolated case reports.

Drug Classes

Antiinfective Agents

Pharmacology

Ticarcillin is a semisynthetic antibiotic with a broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria. Ticarcillin is, however, susceptible to degradation by ß-lactamases, and therefore, the spectrum of activity does not normally include organisms which produce these enzymes.
Ticarcillin is a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal activity. Similar to carbenicillin in action, ticarcillin inactivates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CA - Penicillins with extended spectrum
J01CA13 - Ticarcillin

Mechanism of Action

Ticarcillin's principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

34787-01-4

Wikipedia

Ticarcillin

Biological Half Life

1.1 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
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3: Zhao J, Liu Y, Liu Y, Wang D, Ni W, Wang R, Liu Y, Zhang B. Frequency and Genetic Determinants of Tigecycline Resistance in Clinically Isolated Stenotrophomonas maltophilia in Beijing, China. Front Microbiol. 2018 Mar 26;9:549. doi: 10.3389/fmicb.2018.00549. eCollection 2018. PubMed PMID: 29632524; PubMed Central PMCID: PMC5879106.
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